![molecular formula C19H36BF4P2Rh- B1454933 (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate CAS No. 203000-59-3](/img/structure/B1454933.png)
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
Vue d'ensemble
Description
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[η-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate is a complex with a fascinating structure. Let’s explore its various aspects.
Synthesis Analysis
The synthesis of this compound involves several steps. Here are the key ones:
tert-Butyl (dimethyl)phosphine–Borane (t-Bu-PH2-BH3) :
- tert-Butyldichlorophosphine reacts with methylmagnesium bromide to form the tert-butyl (dimethyl)phosphine–borane adduct.
- This white solid serves as an essential precursor in the synthesis.
(S,S)-1,2-Bis (boranato (tert-butyl)methylphosphino)ethane :
- The tert-butyl (dimethyl)phosphine–borane adduct reacts with sec-butyllithium and copper(II) chloride.
- The resulting compound is (S,S)-1,2-Bis (boranato (tert-butyl)methylphosphino)ethane.
Molecular Structure Analysis
The complex consists of a rhodium(I) center coordinated with two ligands:
- (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane : A chiral diphosphine ligand.
- η-(2,5-norbornadiene) : A diene ligand.
Chemical Reactions Analysis
The complex participates in various reactions, including:
- Catalytic Hydrogenation : It can catalyze the hydrogenation of unsaturated compounds.
- Cycloaddition Reactions : The diene ligand allows for cycloadditions with other substrates.
Physical And Chemical Properties Analysis
- Color : The complex may exhibit color due to ligand transitions.
- Solubility : It is soluble in certain organic solvents.
- Stability : The complex is stable under specific conditions.
Applications De Recherche Scientifique
Cyclometalation and Chelate Effects
Research has demonstrated the ability of certain rhodium complexes, including derivatives similar to the specified compound, to undergo cyclometalation reactions. These reactions are significant for understanding the chelate effect and the competition between C-H and C-O oxidative additions in organometallic chemistry. Sjoevall, Andersson, and Wendt (2001) provided evidence for these processes by studying the reactions of rhodium complexes with specific ligands, leading to the formation of chelate complexes and cyclometalated Rh(III) benzyl hydride complexes (Sjoevall, Andersson, & Wendt, 2001).
Enantioselective Catalysis
The specified rhodium complex has been implicated in enantioselective catalysis, particularly in the hydrogenation of functionalized alkenes. Imamoto and colleagues have extensively studied rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, demonstrating their application in rhodium-catalyzed asymmetric hydrogenation with excellent enantioselectivities and high catalytic activities (Imamoto et al., 2012).
Structural and Electronic Properties
The structural and electronic properties of rhodium complexes, including those with bisphosphinoethane ligands, have been a subject of detailed study. Dixon et al. (2003) investigated the two-legged piano-stool Rh(II) and Rh(I) complexes, focusing on their reactivity and electronic properties. This research provides insights into the versatility of rhodium complexes in various organometallic reactions and their potential applications in catalysis (Dixon et al., 2003).
Synthesis and Preparation Techniques
The preparation of specific rhodium complexes, including the targeted compound, has been detailed in the literature, highlighting methodologies for synthesizing these complexes and their applications in catalysis. Crepy and Imamoto (2005) have provided protocols for the preparation of such complexes, underscoring their significance in enantioselective hydrogenations and the role of chiral phosphines in these processes (Crepy & Imamoto, 2005).
Mechanistic Insights
Investigations into the mechanisms of asymmetric hydrogenation catalyzed by rhodium complexes have been crucial for understanding the detailed processes involved in these catalytic reactions. Gridnev et al. (2000) studied the dihydride mechanism of asymmetric hydrogenation, providing valuable insights into the reaction pathways and the role of rhodium complexes in facilitating these transformations (Gridnev et al., 2000).
Safety And Hazards
- Caution : All reactions involving this complex should be conducted in a well-ventilated hood.
- Safety Measures : Follow standard laboratory safety protocols.
Orientations Futures
Research on this complex continues, exploring its applications in catalysis, materials science, and more.
Please note that this analysis is based on available information, and further research may reveal additional insights. For detailed references, consult the relevant papers123.
Propriétés
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28P2.C7H8.BF4.Rh/c1-11(2,3)13(7)9-10-14(8)12(4,5)6;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h9-10H2,1-8H3;1-4,6-7H,5H2;;/q;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODFAHBDCURXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)P(C)CCP(C)C(C)(C)C.C1C2C=CC1C=C2.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36BF4P2Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743118 | |
| Record name | bicyclo[2.2.1]hepta-2,5-diene;tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate | |
CAS RN |
203000-59-3 | |
| Record name | bicyclo[2.2.1]hepta-2,5-diene;tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



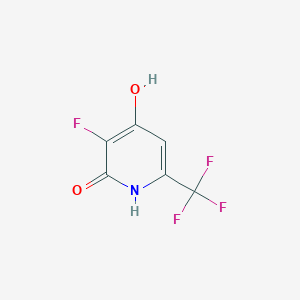
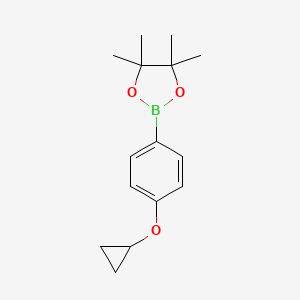
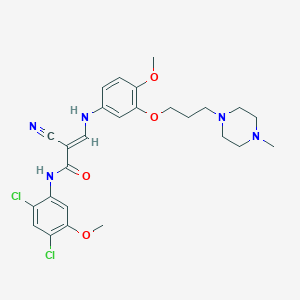
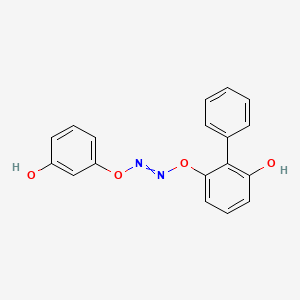
![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)
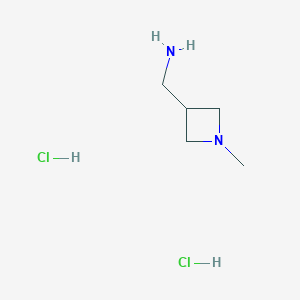

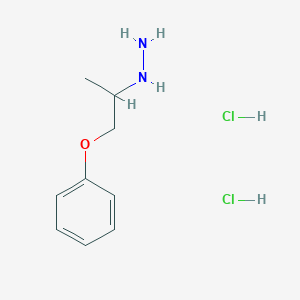
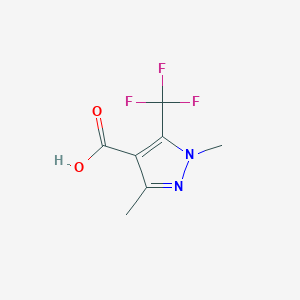
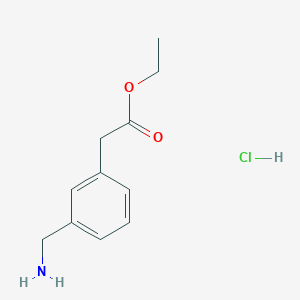
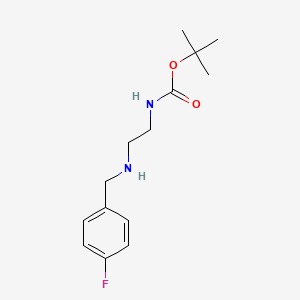
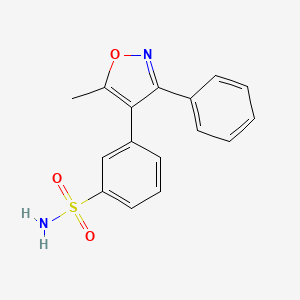

![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)